Germacrone 4,5-epoxide
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Overview
Description
Germacrone 4,5-epoxide is a sesquiterpene compound that can be isolated from the plant Curcuma cf. viridiflora . It has shown significant biological activities, particularly in its anti-leukemic properties . The molecular formula of this compound is C15H22O2, and it has a molecular weight of 234.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Germacrone 4,5-epoxide can be synthesized through the epoxidation of germacrone using meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent . This reaction typically yields this compound as the major product. The reaction conditions involve dissolving germacrone in an appropriate solvent, such as dichloromethane, and adding mCPBA at a controlled temperature to facilitate the epoxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale epoxidation reactions using germacrone as the starting material. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Germacrone 4,5-epoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA are used for the initial epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to open the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed
Scientific Research Applications
Germacrone 4,5-epoxide has a wide range of scientific research applications:
Mechanism of Action
Germacrone 4,5-epoxide exerts its effects through various mechanisms:
Inhibition of Cytochrome P450: It inhibits certain subtypes of cytochrome P450 enzymes, which are involved in drug metabolism.
MAPK Signaling Pathway: Germacrone, a related compound, has been shown to regulate the MAPK signaling pathway, which may also be relevant for this compound.
Comparison with Similar Compounds
Similar Compounds
Germacrone: The parent compound from which Germacrone 4,5-epoxide is derived.
Eudesmane-type sesquiterpenes: These compounds share a similar carbon skeleton and are formed through similar cyclization reactions.
Guaiane-type sesquiterpenes: These compounds are also derived from germacrane intermediates and share structural similarities.
Uniqueness
This compound is unique due to its specific epoxide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various cyclization reactions to form complex sesquiterpene structures sets it apart from other similar compounds .
Properties
CAS No. |
70680-71-6 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |
InChI Key |
DWGVRYKQVZGSIB-NCKTXVJMSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
Origin of Product |
United States |
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